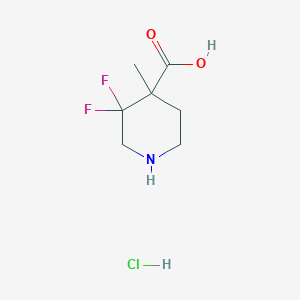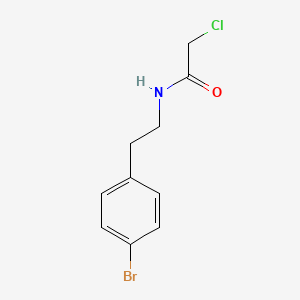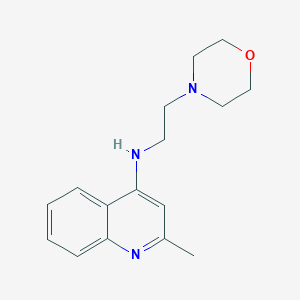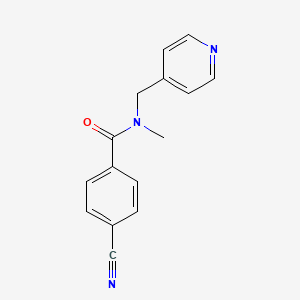![molecular formula C15H21ClN2O B7441189 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one, also known as 3-Chloromethcathinone or 3-CMC, is a synthetic cathinone that has gained popularity in the research community due to its potential as a psychoactive substance. This compound belongs to the class of substituted cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 3-CMC involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects observed in animal studies. Additionally, 3-CMC has been shown to have affinity for the serotonin transporter, which may contribute to its potential as a treatment for depression and anxiety disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-CMC are similar to those of other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. Additionally, 3-CMC has been shown to increase dopamine release in the brain, which may contribute to its reinforcing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-CMC in lab experiments is its availability and relatively low cost compared to other psychoactive substances. Additionally, its stimulant effects make it useful in studies investigating the effects of drugs on the central nervous system. However, one limitation of using 3-CMC in lab experiments is its potential for abuse, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 3-CMC. One potential area of investigation is its potential as a treatment for depression and anxiety disorders. Additionally, further studies are needed to investigate the long-term effects of 3-CMC on the brain and behavior. Finally, research on the potential for abuse and addiction of 3-CMC is needed to inform public health policies and regulations.
Méthodes De Synthèse
The synthesis of 3-CMC involves the reaction of 3-chlorophenylpiperazine with 3-methylbutanone in the presence of a reducing agent such as lithium aluminum hydride. The final product is a white crystalline powder that can be purified using methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
3-CMC has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinones, including increased locomotor activity, hyperthermia, and increased dopamine release. Additionally, 3-CMC has been studied for its potential as a treatment for depression and anxiety disorders due to its ability to increase serotonin and norepinephrine levels in the brain.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12(2)10-15(19)18-8-6-17(7-9-18)14-5-3-4-13(16)11-14/h3-5,11-12H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXUAACITIECGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)



![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)

![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)